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Abstract
The aminomethylindane scaffold represents a versatile and enduring structural motif in

medicinal chemistry and pharmacology. By constraining the flexible side chain of

phenethylamines into a rigid indane ring system, these compounds exhibit unique

pharmacological profiles, ranging from potent monoamine oxidase inhibitors and

neurotransmitter releasing agents to multi-target neuroprotective drugs.[1][2] This technical

guide provides a comprehensive overview of the biological activities of various

aminomethylindane derivatives. We will explore the critical structure-activity relationships that

govern their interactions with key central nervous system targets, detail the experimental

methodologies used to elucidate their mechanisms of action, and discuss their therapeutic

potential and toxicological considerations. This document is intended for researchers,

scientists, and drug development professionals engaged in the study of neuropharmacology

and the design of novel CNS-active agents.
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Introduction: The Aminomethylindane Core
Structure
The aminomethylindane framework is characterized by an indane nucleus with an amino group

attached, typically at the 2-position (2-aminoindan) or the 1-position (1-aminoindan). This

structure can be viewed as a cyclized, rigid analog of amphetamine.[1][3] This conformational

restriction significantly influences the molecule's interaction with biological targets, leading to

distinct pharmacological profiles compared to their more flexible phenethylamine counterparts.

[2]

Derivatives of this core structure have been investigated for a wide range of therapeutic

applications, including as anti-Parkinsonian agents, treatments for Alzheimer's disease, and as

potential non-addictive alternatives to alcohol.[2][4][5] Concurrently, certain derivatives have

emerged as novel psychoactive substances (NPS), valued for their stimulant and entactogenic

properties, which necessitates a thorough understanding of their pharmacology and toxicology.

[1][3]

This guide will systematically dissect the biological activities of these compounds, categorizing

them by their primary mechanism of action.

Monoamine Releasing Agents: Modulating Synaptic
Concentrations
A prominent class of 2-aminoindan derivatives functions as monoamine releasing agents,

acting as substrates for the dopamine (DAT), norepinephrine (NET), and/or serotonin (SERT)

transporters.[6] These compounds induce non-exocytotic, transporter-mediated efflux of

neurotransmitters from the presynaptic terminal into the synapse.[6]

Structure-Activity Relationships (SAR)
The selectivity and potency of these compounds for the different monoamine transporters are

exquisitely sensitive to substitutions on the aromatic ring.

Unsubstituted 2-Aminoindan (2-AI): The parent compound, 2-AI, is a selective releasing

agent for the catecholamines, norepinephrine and dopamine.[6][7] It displays potent activity

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 16 Tech Support

https://grokipedia.com/page/2_aminoindane
https://www.unodc.org/lss/substancegroup/details/8fd64573-c567-4734-a258-76d1d95dca25
https://en.wikipedia.org/wiki/Substituted_2-aminoindane
https://en.wikipedia.org/wiki/Substituted_2-aminoindane
https://www.nbinno.com/active-pharmaceutical-ingredients-apis/rasagiline-guide-parkinsons-treatment-xb
https://www.eurekaselect.com/public/article/21653
https://grokipedia.com/page/2_aminoindane
https://www.unodc.org/lss/substancegroup/details/8fd64573-c567-4734-a258-76d1d95dca25
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848746/
https://en.wikipedia.org/wiki/2-Aminoindane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


at NET and DAT, with negligible effects on SERT.[6] This profile results in stimulant effects

similar to amphetamine.[8]

Ring-Substituted Derivatives: The addition of substituents to the aromatic ring dramatically

shifts the activity profile.

5,6-Methylenedioxy-2-aminoindane (MDAI): The methylenedioxy bridge, analogous to that

in MDMA, confers potent serotonin and norepinephrine releasing activity, with a

significantly weaker effect on dopamine release.[8][9] This profile is associated with

entactogenic effects.[9]

5-Iodo-2-aminoindane (5-IAI): This compound is a potent serotonin releaser and uptake

inhibitor.[10][11] It was developed as a rigid analog of the neurotoxin p-iodoamphetamine

(PIA) but demonstrates a significantly reduced potential for serotonin neurotoxicity.[11]

5-Methoxy-6-methyl-2-aminoindane (MMAI): MMAI is a highly selective serotonin

releasing agent, with over 100-fold lower potency at NET and DAT.[6][8]

5-Methoxy-2-aminoindane (MEAI): MEAI also shows selectivity for SERT, though less

pronounced than MMAI, and has been investigated as a potential alcohol substitute.[2][6]

Quantitative Pharmacology
The monoamine releasing activity of these compounds is quantified by their EC50 values (the

concentration required to elicit 50% of the maximal release).
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Compound
SERT
Release
(EC50, nM)

NET
Release
(EC50, nM)

DAT
Release
(EC50, nM)

Primary
Profile

Reference(s
)

2-AI >10,000 86 439 NDRA [6][7]

MDAI 114 117 1,334 SNRA [7][9]

MMAI 31 3,101 >10,000 SSRA [7]

MEAI 134 861 2,646 SSRA [7][12]

5-IAI
Potent

Releaser
Weak Weak SSRA [10][13]

SSRA: Selective Serotonin Releasing Agent; SNRA: Serotonin-Norepinephrine Releasing

Agent; NDRA: Norepinephrine-Dopamine Releasing Agent.

Mechanism of Action: Transporter-Mediated Exchange
The mechanism of monoamine release is a complex process involving the compound's binding

to the transporter, subsequent transport into the presynaptic neuron, and induction of reverse

transport (efflux) of neurotransmitters.
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Caption: Mechanism of transporter-mediated neurotransmitter release by aminomethylindanes.

Monoamine Oxidase (MAO) Inhibitors: Preventing
Neurotransmitter Breakdown
Derivatives of 1-aminoindan are cornerstone therapies for neurodegenerative disorders,

primarily through their potent and selective inhibition of monoamine oxidase B (MAO-B).[4][14]

MAO-B is a key enzyme responsible for the degradation of dopamine in the brain.[15]

Key Therapeutic Agents
Rasagiline (N-propargyl-(R)-1-aminoindane): Rasagiline is a selective, irreversible inhibitor of

MAO-B.[14] By preventing the breakdown of dopamine, it increases dopaminergic tone in the
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striatum, providing symptomatic relief in Parkinson's disease.[4][16] It is used as both a

monotherapy in early-stage disease and as an adjunct to levodopa therapy in more

advanced cases.[4]

Ladostigil: This multimodal drug combines the propargylamine pharmacophore of rasagiline

with a carbamate moiety from the cholinesterase inhibitor rivastigmine.[17][18] The result is a

single molecule that inhibits both MAO-A and MAO-B as well as acetylcholinesterase (AChE)

and butyrylcholinesterase (BuChE).[19] This profile is designed to address both the

dopaminergic and cholinergic deficits observed in dementias like Alzheimer's disease and

Lewy Body disease.[18]

Neuroprotective Properties
A crucial aspect of rasagiline and ladostigil's biological activity is their neuroprotective effects,

which appear to be independent of MAO inhibition.[5][16]

Mechanism of Neuroprotection: Preclinical studies suggest these compounds exert

neuroprotective effects by regulating amyloid precursor protein (APP) processing, activating

protein kinase C (PKC) and MAP kinase signaling pathways, and upregulating anti-apoptotic

proteins (e.g., Bcl-2) and antioxidant enzymes.[5][18][20] These actions help protect neurons

from oxidative stress and programmed cell death.[20][21]

Other Biological Activities
Beyond these primary mechanisms, aminomethylindane derivatives exhibit a range of other

pharmacological activities.

Dopamine Receptor Agonism: Certain hydroxylated di-n-propyl-2-aminoindan derivatives,

such as RD-211, have been shown to act as dopamine D2 receptor agonists.[22]

Adrenergic Receptor Binding: Many 2-aminoindan derivatives, including 2-AI and its ring-

substituted analogs, display moderate to high affinity for α2-adrenergic receptor subtypes.[6]

[8]

Antibacterial Activity: Recent research has explored the potential for certain aminoindane

derivatives to act as antibacterial agents against resistant strains like Acinetobacter

baumannii and MRSA.[23]
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Key Experimental Protocols
Elucidating the biological activity of these compounds requires specific and validated in vitro

assays. Here we detail two fundamental protocols.

Protocol: Synaptosome Preparation for Release/Uptake
Assays
Causality: Synaptosomes are resealed nerve terminals isolated from brain tissue. They are

invaluable for studying synaptic function because they contain the intact molecular machinery

for neurotransmitter release, uptake, and storage, providing a physiologically relevant ex vivo

model system.[24][25] This protocol is designed to enrich the synaptosomal fraction while

preserving its metabolic viability.[26]

Methodology:

Tissue Homogenization:

Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g.,

striatum for DAT, cortex for SERT/NET) in ice-cold buffer.

Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose buffer containing 4 mM

HEPES (pH 7.4) and protease/phosphatase inhibitors.[27] Use a glass-Teflon Dounce

homogenizer with 10-12 slow strokes to minimize organelle disruption.[26]

Initial Centrifugation (Removal of Debris):

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.[28] This pellets nuclei and

large cellular debris (P1 fraction).

Carefully collect the supernatant (S1).

Crude Synaptosome Isolation:

Centrifuge the S1 supernatant at 15,000-20,000 x g for 20 minutes at 4°C.[25] The

resulting pellet (P2) is the crude synaptosomal fraction.

Washing (Optional but Recommended):
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Gently resuspend the P2 pellet in fresh, ice-cold buffer and repeat the centrifugation step.

This wash removes microsomal contamination.[24]

Final Preparation:

Resuspend the final synaptosomal pellet in a suitable physiological buffer (e.g., Krebs-

Ringer buffer) for immediate use in release or uptake assays.[28] Determine protein

concentration using a standard method like the BCA assay.[25]

Caption: Experimental workflow for the preparation of brain synaptosomes.

Protocol: Radioligand Uptake Inhibition Assay
Causality: This assay measures a compound's functional potency at a specific monoamine

transporter. It determines the concentration at which the test compound inhibits the transport of

a known radiolabeled substrate (e.g., [³H]dopamine) into cells expressing the target transporter.

[29] This provides an IC50 value, a key measure of functional antagonism at the transporter.

[30]

Methodology:

Cell Culture:

Use a cell line (e.g., HEK293) stably expressing the human transporter of interest (hDAT,

hNET, or hSERT).[13] Plate cells in 96-well plates pre-coated with a substance like Poly-

D-Lysine to ensure adhesion.[31]

Assay Preparation:

Prepare serial dilutions of the test aminomethylindane compound in Krebs-Henseleit

Buffer (KHB).[30]

Prepare a solution of the radiolabeled substrate (e.g., [³H]MPP⁺ or [³H]5-HT) at a

concentration near its Km value for the transporter.[30]

Prepare a solution for determining non-specific uptake containing a high concentration of a

known potent inhibitor (e.g., 10 µM cocaine for DAT).[29]
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Inhibition Assay:

Wash cell monolayers once with KHB.

Pre-incubate the cells with varying concentrations of the test compound (or vehicle/non-

specific inhibitor) for 10-15 minutes at room temperature.[29]

Initiate the uptake by adding the radiolabeled substrate solution to all wells.

Incubate for a short, defined period (e.g., 1-5 minutes) to measure the initial rate of

uptake.[29]

Termination and Lysis:

Rapidly terminate the uptake by washing the cells twice with ice-cold KHB to remove the

extracellular radioligand.[30]

Lyse the cells in each well using a lysis buffer (e.g., 1% SDS).[30]

Quantification and Analysis:

Transfer the lysate from each well to a scintillation vial containing a scintillation cocktail.

Quantify the radioactivity using a liquid scintillation counter.

Calculate the percent inhibition for each concentration of the test compound relative to

controls and fit the data to a dose-response curve to determine the IC50 value.

Conclusion
The aminomethylindane class of compounds demonstrates remarkable pharmacological

diversity, driven by subtle variations in its core structure. As monoamine releasing agents, their

activity can be finely tuned from catecholamine-selective stimulants to highly selective

serotonin releasers. As enzyme inhibitors, derivatives like rasagiline have become vital tools in

the management of Parkinson's disease, offering not only symptomatic relief but also potential

disease-modifying neuroprotective effects. The continued exploration of this chemical scaffold,

guided by the robust experimental methodologies detailed herein, holds significant promise for

the development of novel therapeutics for a range of neurological and psychiatric disorders.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 16 Tech Support

https://pdf.benchchem.com/1234/Application_Notes_and_Protocols_Radioligand_Binding_and_Functional_Assays_for_3_4_Methylenedioxy_pyrrolidinopropiophenone_MDPPP_at_Monoamine_Transporters.pdf
https://pdf.benchchem.com/1234/Application_Notes_and_Protocols_Radioligand_Binding_and_Functional_Assays_for_3_4_Methylenedioxy_pyrrolidinopropiophenone_MDPPP_at_Monoamine_Transporters.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248194/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7248194/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
2-Aminoindane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Nichols, D. E., et al. (1993). Dopaminergic structure-activity relationships of 2-aminoindans

and cardiovascular action and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-

propylaminoindan (RD-211). PubMed. Retrieved January 21, 2026, from [Link]

2-Aminoindane - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Rasagiline: A Comprehensive Guide to its Use in Parkinson's Disease Treatment. (n.d.).

LinkedIn. Retrieved January 21, 2026, from [Link]

Rasagiline - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Weinreb, O., et al. (2012). Ladostigil: A Novel Multimodal Neuroprotective Drug with

Cholinesterase and Brain-Selective Monoamine Oxidase Inhibitory Activities for Alzheimers

Disease Treatment. Bentham Science. Retrieved January 21, 2026, from [Link]

Luethi, D., et al. (2019). 2-Aminoindan and its Ring-Substituted Derivatives Interact with

Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors. PubMed

Central. Retrieved January 21, 2026, from [Link]

MDAI - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Youdim, M. B. H., et al. (2011). A novel anti-Alzheimer's disease drug, ladostigil

neuroprotective, multimodal brain-selective monoamine oxidase and cholinesterase inhibitor.

PubMed. Retrieved January 21, 2026, from [Link]

Finberg, J. P. M., & Rabey, J. M. (2016). Ladostigil – Knowledge and References. Taylor &

Francis Online. Retrieved January 21, 2026, from [Link]

5-IAI - Grokipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Bar-Am, O., et al. (2009). A multifunctional, neuroprotective drug, ladostigil (TV3326),

regulates holo-APP translation and processing. PubMed. Retrieved January 21, 2026, from

[Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 16 Tech Support

https://en.wikipedia.org/wiki/2-Aminoindane
https://pubmed.ncbi.nlm.nih.gov/8229776/
https://grokipedia.org/2-aminoindane/
https://www.linkedin.com/pulse/rasagiline-comprehensive-guide-its-use-parkinsons-disease-treatment-g0rsc
https://en.wikipedia.org/wiki/Rasagiline
https://www.benthamscience.com/publication/13/issue/4/page/483/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6431427/
https://en.wikipedia.org/wiki/MDAI
https://pubmed.ncbi.nlm.nih.gov/21802583/
https://www.tandfonline.com/doi/full/10.1080/14737175.2016.1215934
https://grokipedia.org/5-iai/
https://pubmed.ncbi.nlm.nih.gov/19249372/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weinreb, O., et al. (2010). The novel cholinesterase-monoamine oxidase inhibitor and

antioxidant, ladostigil, confers neuroprotection in neuroblastoma cells and aged rats.

PubMed. Retrieved January 21, 2026, from [Link]

Finberg, J. P. M. (2014). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the

Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. Retrieved

January 21, 2026, from [Link]

Coppola, M., & Mondola, R. (2012). Is the 5-iodo-2-aminoindan (5-IAI) the New MDMA?

OMICS International. Retrieved January 21, 2026, from [Link]

A Closer Look at Rasagiline for Parkinson's Symptom Management. (2023). Davis Phinney

Foundation. Retrieved January 21, 2026, from [Link]

What is Rasagiline mesylate used for?. (2024). Patsnap Synapse. Retrieved January 21,

2026, from [Link]

Luethi, D., et al. (2019). 2-Aminoindan and its ring-substituted derivatives interact with

plasma membrane monoamine transporters and α2-adrenergic receptors. PubMed.

Retrieved January 21, 2026, from [Link]

Substituted 2-aminoindane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology,

and toxicology of a research chemical producing MDMA-like effects. PubMed. Retrieved

January 21, 2026, from [Link]

Simmler, L. D., et al. (2014). Pharmacological profiles of aminoindanes, piperazines, and

pipradrol derivatives. PubMed. Retrieved January 21, 2026, from [Link]

1-Aminoindane - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Keen, M. (1997). Radioligand-Binding Methods for Membrane Preparations and Intact Cells.

Springer Protocols. Retrieved January 21, 2026, from [Link]

Details for Aminoindanes. (n.d.). UNODC. Retrieved January 21, 2026, from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/20188267/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4082212/
https://www.omicsonline.org/is-the-5-iodo-2-aminoindan-5-iai-the-new-mdma-2155-6105.1000134.php?aid=8730
https://davisphinneyfoundation.org/rasagiline-for-parkinsons/
https://synapse.patsnap.com/drugs/fda-approved/Azilect-DRU000000305
https://pubmed.ncbi.nlm.nih.gov/30637593/
https://en.wikipedia.org/wiki/Substituted_2-aminoindane
https://pubmed.ncbi.nlm.nih.gov/23353491/
https://pubmed.ncbi.nlm.nih.gov/24486525/
https://en.wikipedia.org/wiki/1-Aminoindane
https://link.springer.com/protocol/10.1007/978-1-59259-234-8_2
https://www.unodc.org/LSS/Substance/Details/2b52771d-7205-4f32-849c-f45811776997
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical structures of aminoindans and related drugs. (n.d.). ResearchGate. Retrieved

January 21, 2026, from [Link]

Coppola, M., & Mondola, R. (2013). 5-Iodo-2-aminoindan (5-IAI): Chemistry, pharmacology,

and toxicology of a research chemical producing MDMA-like effects. ResearchGate.

Retrieved January 21, 2026, from [Link]

Kumar, A., et al. (2019). Method and validation of synaptosomal preparation for isolation of

synaptic membrane proteins from rat brain. PubMed Central. Retrieved January 21, 2026,

from [Link]

Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in

Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

ResearchGate. Retrieved January 21, 2026, from [Link]

Nichols, D. E., et al. (1991). 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-

iodoamphetamine. PubMed. Retrieved January 21, 2026, from [Link]

Fantegrossi, W. E., et al. (2014). Locomotor, discriminative stimulus, and place conditioning

effects of MDAI in rodents. NIH. Retrieved January 21, 2026, from [Link]

A good protocol for extracting mouse brain synaptosomes?. (2013). ResearchGate.

Retrieved January 21, 2026, from [Link]

Zwartsen, A., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A

Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine

Transporters. PubMed Central. Retrieved January 21, 2026, from [Link]

Zuba, D. (2020). Synthetic Aminoindanes: A Summary of Existing Knowledge. PubMed

Central. Retrieved January 21, 2026, from [Link]

Synthesis and Biological Activity of N-(aminoiminomethyl)-1H-indole Carboxamide

Derivatives as Na+/H+ Exchanger Inhibitors. (2001). PubMed. Retrieved January 21, 2026,

from [Link]

Sucic, S., & Bönisch, H. (2016). Classical Radioligand Uptake and Binding Methods in

Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.researchgate.net/figure/Chemical-structures-of-aminoindans-and-related-drugs-Abbreviations-2-AI-2-aminoindan_fig1_330107246
https://www.researchgate.net/publication/235397576_5-Iodo-2-aminoindan_5-IAI_Chemistry_pharmacology_and_toxicology_of_a_research_chemical_producing_MDMA-like_effects
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6562413/
https://www.researchgate.net/publication/305213606_Classical_Radioligand_Uptake_and_Binding_Methods_in_Transporter_Research_An_Emphasis_on_the_Monoamine_Neurotransmitter_Transporters
https://pubmed.ncbi.nlm.nih.gov/1826785/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4074218/
https://www.researchgate.net/post/A_good_protocol_for_extracting_mouse_brain_synaptosomes
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7287829/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7769161/
https://pubmed.ncbi.nlm.nih.gov/11749599/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Springer Nature Experiments. Retrieved January 21, 2026, from [Link]

List of psychedelic drugs - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain.

(2022). PubMed Central. Retrieved January 21, 2026, from [Link]

Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic

alteration in neurodegenerative diseases. (2018). PubMed Central. Retrieved January 21,

2026, from [Link]

Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake,

and Release. (2018). PMC. Retrieved January 21, 2026, from [Link]

Biological Evaluation of Aminoindane Derivatives as Antibacterial Agents. (2023).

ResearchGate. Retrieved January 21, 2026, from [Link]

Study on the metabolism of 5,6-methylenedioxy-2-aminoindane (MDAI) in rats: identification

of urinary metabolites. (2016). PubMed. Retrieved January 21, 2026, from [Link]

MEAI - Wikipedia. (n.d.). Retrieved January 21, 2026, from [Link]

Emerging toxicity of 5,6-methylenedioxy-2-aminoindane (MDAI): Pharmacokinetics,

behaviour, thermoregulation and LD50 in rats. (2016). PubMed. Retrieved January 21, 2026,

from [Link]

Biologically active compounds with 1‐aminoindane moiety. (2019). ResearchGate. Retrieved

January 21, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. grokipedia.com [grokipedia.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://experiments.springernature.com/articles/10.1007/978-1-4939-3141-8_5
https://en.wikipedia.org/wiki/List_of_psychedelic_drugs
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9465718/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6150495/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6199347/
https://www.researchgate.net/publication/371904723_Biological_Evaluation_of_Aminoindane_Derivatives_as_Antibacterial_Agents
https://pubmed.ncbi.nlm.nih.gov/26651886/
https://en.wikipedia.org/wiki/MEAI
https://pubmed.ncbi.nlm.nih.gov/27236521/
https://www.researchgate.net/publication/334253903_Biologically_active_compounds_with_1-aminoindane_moiety
https://www.benchchem.com/product/b086569?utm_src=pdf-custom-synthesis#bc-rfq
https://grokipedia.com/page/2_aminoindane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

3. Details for Aminoindanes [unodc.org]

4. nbinno.com [nbinno.com]

5. eurekaselect.com [eurekaselect.com]

6. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane
Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

7. 2-Aminoindane - Wikipedia [en.wikipedia.org]

8. 2-Aminoindan and its ring-substituted derivatives interact with plasma membrane
monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

9. MDAI - Wikipedia [en.wikipedia.org]

10. omicsonline.org [omicsonline.org]

11. 5-Iodo-2-aminoindan, a nonneurotoxic analogue of p-iodoamphetamine - PubMed
[pubmed.ncbi.nlm.nih.gov]

12. MEAI - Wikipedia [en.wikipedia.org]

13. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives
[pubmed.ncbi.nlm.nih.gov]

14. Rasagiline - Wikipedia [en.wikipedia.org]

15. davisphinneyfoundation.org [davisphinneyfoundation.org]

16. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of
Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

17. A novel anti-Alzheimer's disease drug, ladostigil neuroprotective, multimodal brain-
selective monoamine oxidase and cholinesterase inhibitor - PubMed
[pubmed.ncbi.nlm.nih.gov]

18. A multifunctional, neuroprotective drug, ladostigil (TV3326), regulates holo-APP
translation and processing - PubMed [pubmed.ncbi.nlm.nih.gov]

19. taylorandfrancis.com [taylorandfrancis.com]

20. The novel cholinesterase-monoamine oxidase inhibitor and antioxidant, ladostigil,
confers neuroprotection in neuroblastoma cells and aged rats - PubMed
[pubmed.ncbi.nlm.nih.gov]

21. What is Rasagiline mesylate used for? [synapse.patsnap.com]

22. Dopaminergic structure-activity relationships of 2-aminoindans and cardiovascular action
and dopaminergic activity of 4-hydroxy, 5-methyl, 2-di-n-propylaminoindan (RD-211) -

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://en.wikipedia.org/wiki/Substituted_2-aminoindane
https://www.unodc.org/lss/substancegroup/details/8fd64573-c567-4734-a258-76d1d95dca25
https://www.nbinno.com/active-pharmaceutical-ingredients-apis/rasagiline-guide-parkinsons-treatment-xb
https://www.eurekaselect.com/public/article/21653
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848746/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6848746/
https://en.wikipedia.org/wiki/2-Aminoindane
https://pubmed.ncbi.nlm.nih.gov/30904940/
https://pubmed.ncbi.nlm.nih.gov/30904940/
https://en.wikipedia.org/wiki/MDAI
https://www.omicsonline.org/is-the-5-iodo-2-aminoindan-5-iai-the-new-mdma-2155-6105.1000134.php?aid=8608
https://pubmed.ncbi.nlm.nih.gov/1826785/
https://pubmed.ncbi.nlm.nih.gov/1826785/
https://en.wikipedia.org/wiki/MEAI
https://pubmed.ncbi.nlm.nih.gov/24486525/
https://pubmed.ncbi.nlm.nih.gov/24486525/
https://en.wikipedia.org/wiki/Rasagiline
https://davisphinneyfoundation.org/blog/rasagiline-symptom-management/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721659/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3721659/
https://pubmed.ncbi.nlm.nih.gov/21971009/
https://pubmed.ncbi.nlm.nih.gov/21971009/
https://pubmed.ncbi.nlm.nih.gov/21971009/
https://pubmed.ncbi.nlm.nih.gov/16935943/
https://pubmed.ncbi.nlm.nih.gov/16935943/
https://taylorandfrancis.com/knowledge/Medicine_and_healthcare/Pharmaceutical_medicine/Ladostigil/
https://pubmed.ncbi.nlm.nih.gov/18751929/
https://pubmed.ncbi.nlm.nih.gov/18751929/
https://pubmed.ncbi.nlm.nih.gov/18751929/
https://synapse.patsnap.com/article/what-is-rasagiline-mesylate-used-for
https://pubmed.ncbi.nlm.nih.gov/1671601/
https://pubmed.ncbi.nlm.nih.gov/1671601/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086569?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


PubMed [pubmed.ncbi.nlm.nih.gov]

23. researchgate.net [researchgate.net]

24. Method and validation of synaptosomal preparation for isolation of synaptic membrane
proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]

25. Isolate Functional Synaptosomes | Thermo Fisher Scientific - HK [thermofisher.com]

26. Subcellular Fractionation for the Isolation of Synaptic Components from the Murine Brain
- PMC [pmc.ncbi.nlm.nih.gov]

27. researchgate.net [researchgate.net]

28. Flow cytometric evaluation of crude synaptosome preparation as a way to study synaptic
alteration in neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

29. pdf.benchchem.com [pdf.benchchem.com]

30. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro
Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC
[pmc.ncbi.nlm.nih.gov]

31. researchgate.net [researchgate.net]

To cite this document: BenchChem. [An In-Depth Technical Guide to the Biological Activity of
Aminomethylindane Compounds]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086569/docs#an-in-depth-technical-guide-to-the-
biological-activity-of-aminomethylindane-compounds]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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